molecular formula C21H21N3O2 B2450299 N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034633-76-4

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2450299
CAS No.: 2034633-76-4
M. Wt: 347.418
InChI Key: LYLCPQITMQVYQQ-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 4-position, along with a 3,3-diphenylpropyl side chain. Its distinct structure makes it a subject of interest in medicinal chemistry and other research areas.

Mechanism of Action

Target of Action

Similar compounds such as n-(3,3-diphenylpropyl)glycinamide have been shown to interact withNMDA glutamate receptors . These receptors play a crucial role in neuronal communication and are involved in learning and memory processes.

Mode of Action

It’s worth noting that related compounds like n-(3,3-diphenylpropyl)glycinamide act asNMDA glutamate receptor open channel blockers . This means they prevent the flow of ions through the receptor’s channel, thereby modulating neuronal activity.

Biochemical Pathways

The interaction with nmda glutamate receptors suggests that it may influencecalcium signal transduction pathways . These pathways are critical for various cellular processes, including neurotransmission and muscle contraction.

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the Friedel-Crafts alkylation of cinnamonitrile and benzene to produce 3,3-diphenylpropionitrile . This intermediate can then be further reacted with appropriate reagents to introduce the pyrimidine ring and the methoxy and carboxamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethyl sulfoxide, and appropriate catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the methoxy and carboxamide groups on the pyrimidine ring, along with the diphenylpropyl side chain, gives it distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-20-14-19(23-15-24-20)21(25)22-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14-15,18H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLCPQITMQVYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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